2-((2-Chloroethyl)sulfonyl)ethan-1-ol

Genetic Toxicology Chemical Warfare Agent Decontamination Alkylating Agent Safety

2-((2-Chloroethyl)sulfonyl)ethan-1-ol is an asymmetric chloroethyl sulfone bearing a single 2-chloroethyl alkylating arm and a pendant 2-hydroxyethyl group. With molecular formula C₄H₉ClO₃S and a molecular weight of 172.63 g/mol, it belongs to the class of β-chloroethyl sulfones that serve as masked vinyl sulfone precursors.

Molecular Formula C4H9ClO3S
Molecular Weight 172.63 g/mol
Cat. No. B12831312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chloroethyl)sulfonyl)ethan-1-ol
Molecular FormulaC4H9ClO3S
Molecular Weight172.63 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)CCCl)O
InChIInChI=1S/C4H9ClO3S/c5-1-3-9(7,8)4-2-6/h6H,1-4H2
InChIKeyBHNPGEXKAVUJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Chloroethyl)sulfonyl)ethan-1-ol (CAS 25906-30-3): Sourcing the Monofunctional Chloroethyl Sulfone with a Hydroxyethyl Handle


2-((2-Chloroethyl)sulfonyl)ethan-1-ol is an asymmetric chloroethyl sulfone bearing a single 2-chloroethyl alkylating arm and a pendant 2-hydroxyethyl group. With molecular formula C₄H₉ClO₃S and a molecular weight of 172.63 g/mol, it belongs to the class of β-chloroethyl sulfones that serve as masked vinyl sulfone precursors. Unlike the symmetrical bis(2-chloroethyl) sulfone (mustard sulfone, CAS 471-03-4), this compound presents only one electrophilic chloroethyl center, fundamentally altering its cross-linking potential and toxicity profile while retaining the sulfone group's ability to undergo base-induced dehydrohalogenation to a reactive vinyl sulfone. [1]

Why Bis(2-chloroethyl) Sulfone or the Sulfide Analog Cannot Replace 2-((2-Chloroethyl)sulfonyl)ethan-1-ol


Substituting the monofunctional 2-((2-chloroethyl)sulfonyl)ethan-1-ol with the bifunctional bis(2-chloroethyl) sulfone introduces a second alkylating center, which fundamentally alters the biological and chemical selectivity profile. Whereas the bifunctional analog can generate DNA interstrand cross-links and exhibits acute subcutaneous LD₅₀ values of 50 mg/kg (rat) and 35 mg/kg (mouse), the monofunctional 2-chloroethyl sulfones lack cross-linking capability and were found to be non-mutagenic in Neurospora crassa reverse-mutation assays. [1] Similarly, replacing the sulfone with the corresponding sulfide (2-((2-chloroethyl)thio)ethanol, CAS 693-30-1) dramatically increases vesicant potency and mutagenic activity, as the sulfide class retains mustard-gas-like biological reactivity. [2] The hydroxyethyl terminus further differentiates this compound from simple alkyl 2-chloroethyl sulfones by providing a derivatizable handle for acylation, sulfation, or oligomerization—functionality absent in non-hydroxylated analogs. [3]

Quantitative Head-to-Head Evidence: 2-((2-Chloroethyl)sulfonyl)ethan-1-ol vs. Closest Analogs


Non-Mutagenicity of 2-Chloroethyl Sulfones vs. Mutagenic Mustard Gas: Neurospora crassa Reverse-Mutation Assay

In a direct comparative study of compounds related to mustard gas, monofunctional 2-chloroethyl sulfones—the structural class to which 2-((2-chloroethyl)sulfonyl)ethan-1-ol belongs—were found to be completely inactive as mutagens in the Neurospora crassa reverse-mutation assay, whereas mustard gas (bis(2-chloroethyl) sulfide) and its sulfonium degradation products exhibited clear mutagenic activity. [1] This positions 2-((2-chloroethyl)sulfonyl)ethan-1-ol as a significantly safer handling alternative for applications where residual mutagenicity is unacceptable.

Genetic Toxicology Chemical Warfare Agent Decontamination Alkylating Agent Safety

Mono- vs. Bis(β-chloroethylsulfonyl) Antibacterial Equipotency Without Bifunctional Cross-Linking Liability

A 1955 head-to-head study comparing mono-β-chloroethylsulfonyl compounds with bis(β-chloroethylsulfonyl) derivatives of ethane, benzene, toluene, and naphthalene found, contrary to expectations, almost the same grade of in vitro antibacterial activity for both series against Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. [1] The monofunctional compounds achieve comparable bacteriostatic potency while possessing only a single alkylating center, thereby reducing the potential for DNA interstrand cross-linking and associated genotoxic risk.

Antimicrobial Chemotherapy Mycobacterium tuberculosis Structure-Activity Relationship

Physical State Advantage: Liquid Handling vs. Solid Bis(2-chloroethyl) Sulfone

2-((2-Chloroethyl)sulfonyl)ethan-1-ol is obtained as a colorless, high-boiling liquid via the oxidative chlorination of bis(2-hydroxyethyl) sulfide, as described in US Patent 3,094,455. [1] In contrast, bis(2-chloroethyl) sulfone (mustard sulfone) is a crystalline solid with a melting point of 52–56 °C. [2] The liquid physical state of the monofunctional compound facilitates solvent-free handling, direct formulation into liquid compositions, and homogeneous mixing in reaction media without the need for pre-dissolution.

Formulation Science Process Chemistry Physical Organic Chemistry

Vinyl Sulfone Generation via Base-Induced Dehydrohalogenation: Gateway to Bioconjugation and Dye Chemistry

2-Chloroethyl alkyl sulfones, including 2-((2-chloroethyl)sulfonyl)ethan-1-ol, undergo dehydrohalogenation in the presence of base to yield the corresponding vinyl sulfones in high yield. [1] This reactivity is exploited in the synthesis of poly(ethylene glycol) vinyl sulfone (VS-PEG) from chloroethyl sulfone-PEG (CES-PEG): the CES-PEG intermediate is stable in water at neutral pH but converts rapidly to VS-PEG upon base addition. [2] The resulting vinyl sulfone group reacts selectively with sulfhydryl groups (cysteine) over amino groups (lysine) at pH 7–9, a chemoselectivity not achievable with the more promiscuous alkylating sulfide analogs. [2] The compound has been directly employed as a key intermediate (CAS 25906-30-3, ~81% yield) in the synthesis of vinyl sulfone bifunctional tag reagents for protein modification. [3]

Bioconjugation Chemistry Reactive Dye Synthesis PEGylation Reagents

High-Yield Synthetic Access via Oxidative Chlorination Route

The general synthetic method for 2-chloroethyl alkyl sulfones via addition of alkanesulfonyl chlorides to ethylene under pressure in the presence of CuCl₂/Cu₂Cl₂ catalyst mixtures affords the corresponding 2-chloroethyl alkyl sulfones in 90–95% yield based on reacted sulfonyl chloride. [1] Additionally, the oxidative chlorination of 2-hydroxyethyl alkyl sulfides with chlorine in water provides an alternative high-yielding route that directly generates 2-((2-chloroethyl)sulfonyl)ethan-1-ol from bis(2-hydroxyethyl) sulfide. [2] The latter method is described in US 3,094,455 as producing a high yield of colorless liquid product suitable for direct use or vacuum distillation.

Synthetic Methodology Process Development Sulfone Chemistry

Hydroxyethyl Derivatization Handle Enables Acylated Fungicidal Esters

The free hydroxyl group of 2-((2-chloroethyl)sulfonyl)ethan-1-ol can be acylated with anhydrides, acid chlorides, or carboxylic acids to produce 2-acyloxyethyl 2-chloroethyl sulfones, which are described in US 3,094,455 as possessing fungicidal characteristics. [1] This derivatization capability is absent in simple alkyl 2-chloroethyl sulfones (e.g., 2-chloroethyl methyl sulfone or 2-chloroethyl phenyl sulfone), which lack a nucleophilic pendant group for further functionalization.

Agrochemical Intermediates Fungicide Development Prodrug Design

Procurement-Relevant Application Scenarios for 2-((2-Chloroethyl)sulfonyl)ethan-1-ol


Synthesis of Vinyl Sulfone Bioconjugation Reagents and PEGylation Agents

The compound serves as the direct precursor to 2-(vinylsulfonyl)ethan-1-ol and its PEG derivatives. As demonstrated by Morpurgo et al., the chloroethyl sulfone group is stable in aqueous solution at neutral pH but undergoes rapid elimination to the vinyl sulfone upon base addition, enabling on-demand generation of the thiol-reactive electrophile. [1] This property has been exploited in the preparation of vinyl sulfone bifunctional tag reagents (Morales-Sanfrutos et al., 2010), where 2-((2-chloroethyl)sulfonyl)ethan-1-ol was isolated in ~81% yield as a key intermediate. [2] Procurement for bioconjugation R&D or GMP-grade PEG reagent manufacturing directly leverages the compound's masked electrophile functionality.

Reactive Dye Intermediate for Cellulosic Fiber Coloration

2-Chloroethyl sulfones are well-established as protected vinyl sulfone precursors in the reactive dye industry. Under alkaline dyeing conditions, the chloroethyl sulfone eliminates HCl to generate the vinyl sulfone reactive group, which forms covalent ether bonds with cellulose hydroxyl groups. [1] The hydroxyethyl terminus of 2-((2-chloroethyl)sulfonyl)ethan-1-ol can be sulfated to produce the water-soluble sulfatoethylsulfonyl derivative, a standard reactive anchor in Remazol-type dyes. [2] The monofunctional nature of this compound makes it particularly suitable for synthesizing dyes with a single reactive hook, avoiding the fiber cross-linking and uneven fixation associated with bifunctional sulfone dyes.

Fungicidal Ester Prodrugs and Agrochemical Intermediates

As disclosed in US 3,094,455, acylation of the hydroxyl group yields 2-acyloxyethyl 2-chloroethyl sulfones with demonstrated fungicidal activity. [1] This pending derivatization capability distinguishes 2-((2-chloroethyl)sulfonyl)ethan-1-ol from non-hydroxylated chloroethyl sulfones and positions it as a scaffold for agrochemical lead optimization programs. The liquid physical state also facilitates formulation into emulsifiable concentrates or direct spray-drying onto inert carriers for solid dosage forms.

Genotoxicity-Conscious Alkylating Probe for Chemical Biology

Where a monofunctional alkylating agent is required for target-engagement studies or activity-based protein profiling, 2-((2-chloroethyl)sulfonyl)ethan-1-ol offers a documented non-mutagenic profile in the classic Neurospora crassa assay, contrasting with the mutagenic activity of mustard gas and sulfonium degradation products. [1] Combined with the ability to mask reactivity until base activation, this compound enables experimental designs where the alkylating warhead is installed and stored in latent form, then triggered specifically at the desired pH, minimizing off-target alkylation during handling and incubation.

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